Molybdenum pentafluoride

Description

Properties

CAS No. |

13819-84-6 |

|---|---|

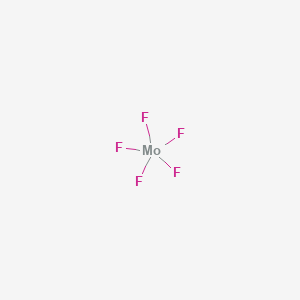

Molecular Formula |

F5Mo |

Molecular Weight |

190.9 g/mol |

IUPAC Name |

pentafluoromolybdenum |

InChI |

InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

NBJFDNVXVFBQDX-UHFFFAOYSA-I |

SMILES |

F[Mo](F)(F)(F)F |

Canonical SMILES |

F[Mo](F)(F)(F)F |

Other CAS No. |

13819-84-6 |

Origin of Product |

United States |

Foundational & Exploratory

Molybdenum Pentafluoride: A Comprehensive Technical Guide

An In-depth Technical Guide on the Core Fundamental Properties of Molybdenum Pentafluoride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (MoF₅) is an inorganic compound with the formula MoF₅. It is a hygroscopic, volatile, yellow solid that is a key starting material in molybdenum chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, synthesis, reactivity, and safety protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

This compound is a volatile solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with a cyclic structure of four distorted octahedral molybdenum atoms bridged by fluorine atoms.[3] In the liquid and gaseous phases, it exists as a mixture of oligomers, primarily dimers and trimers, with a small fraction of monomers.[1] The monomeric form is believed to adopt a trigonal bipyramidal geometry.[4]

Quantitative Physical and Spectroscopic Data

The following tables summarize the key quantitative physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | MoF₅ | [1][2] |

| Molar Mass | 190.94 g/mol | [1][2] |

| Appearance | Yellow solid | [1][2] |

| Density | 3.44 g/cm³ | [1][2] |

| Melting Point | 45.7 °C (318.8 K) | [1][2] |

| Boiling Point | 50 °C (sublimes) | [1][2] |

| Crystal Structure | Tetrameric in solid state | [3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔH°f) (crystal) | -1387 kJ/mol | [5] |

| Heat Capacity (C) | 96.6 J/mol·K | [1][2] |

| Enthalpy of Fusion | 6.1 kJ/mol |

Table 3: Vibrational Spectroscopy Data for Monomeric MoF₅

Data for monomeric MoF₅ is typically obtained from matrix isolation studies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | Reference(s) |

| Data not explicitly found in a tabular format in the search results, but discussed in the cited literature. | [4][6][7] |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the reduction of molybdenum hexafluoride or the direct fluorination of molybdenum metal.

This method is based on the reaction described in Inorganic Syntheses and other literature sources.[1][2]

Reaction: Mo + 5MoF₆ → 6MoF₅

Materials:

-

Molybdenum powder

-

Molybdenum hexafluoride (MoF₆)

-

Airtight reaction vessel (e.g., a sealed tube or autoclave) made of a resistant material such as nickel or Monel.

-

Vacuum line

-

Heating apparatus (e.g., tube furnace)

-

Cold trap

Procedure:

-

Place a stoichiometric amount of molybdenum powder into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Evacuate the reaction vessel using a vacuum line to remove air and moisture.

-

Cool a section of the reaction vessel or a connected cold trap with liquid nitrogen.

-

Carefully condense a five-fold molar excess of molybdenum hexafluoride into the cooled section of the reaction vessel.

-

Seal the reaction vessel.

-

Allow the reactants to slowly warm to room temperature and then gently heat the vessel to a temperature sufficient to initiate the reaction (temperatures around 150-200°C are typically employed, though specific conditions may vary). The reaction is often carried out in a sealed tube with a temperature gradient.

-

The reaction proceeds as the MoF₆ vapor comes into contact with the heated molybdenum powder.

-

After the reaction is complete, the product, this compound, can be purified by vacuum sublimation. The more volatile unreacted MoF₆ can be removed by careful distillation to a cold trap.

Reactivity of this compound

This compound is a reactive compound. Its key reactions include:

-

Hydrolysis: It is extremely sensitive to moisture and hydrolyzes readily in the presence of water or moist air, releasing hydrogen fluoride (HF).[1][2] This reaction is vigorous and hazardous.

-

Disproportionation: Upon heating to around 165 °C, MoF₅ disproportionates to form molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆).[1][2]

-

Reactions with Organic Solvents: The reactivity of MoF₅ with organic solvents is not extensively documented in the initial search results, but caution should be exercised as it is a strong oxidizing and fluorinating agent. Reactions with organic compounds are likely.

Applications and Relevance to Drug Development

Based on the available literature, this compound does not have direct applications in drug development or biological signaling pathways. Its high reactivity, particularly its sensitivity to water, makes it unsuitable for use in biological systems. Its primary utility lies in the field of inorganic synthesis, where it serves as a precursor for other molybdenum compounds.

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage.

-

Hazards: It is a strong oxidizing agent and is corrosive. Upon contact with moisture, it releases toxic and corrosive hydrogen fluoride gas. Inhalation can be harmful.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A full suit of protective clothing, including gloves made of a material resistant to fluorides (e.g., neoprene or nitrile rubber), is essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge for acid gases and fluorides should be used.

-

-

Handling:

-

All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Avoid contact with skin, eyes, and clothing.

-

Ensure that an eyewash station and a safety shower are readily accessible.

-

-

Storage:

-

Store in a tightly sealed container made of a resistant material (e.g., stainless steel, Monel, or Teflon).

-

The storage area should be cool, dry, and well-ventilated, away from water and incompatible materials.

-

-

Spills:

-

In case of a spill, evacuate the area.

-

Use appropriate PPE for cleanup.

-

Small spills can be covered with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.

-

Large spills should be handled by trained emergency response personnel.

-

Conclusion

This compound is a fundamentally important, yet highly reactive, inorganic compound. This guide has provided a detailed overview of its core properties, including its physical and chemical characteristics, synthesis, and reactivity. While it does not have direct applications in the life sciences, a thorough understanding of its properties is crucial for researchers in inorganic and materials chemistry. Strict adherence to safety protocols is paramount when working with this hazardous substance.

References

- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]

- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Molybdenum(V) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Molybdenum(V) fluoride (MoF₅), a compound of interest in various chemical research and development areas. The information presented is curated for a technical audience and focuses on detailed experimental protocols, quantitative data, and logical representations of the synthetic pathways.

Molybdenum(V) fluoride is a hygroscopic, yellow solid that typically exists as a tetramer.[1][2][3] Its synthesis requires careful handling of highly reactive and corrosive reagents. This document outlines three principal methods for its preparation: the reaction of molybdenum metal with molybdenum hexafluoride, the reduction of molybdenum hexafluoride, and the direct fluorination of molybdenum metal.

Core Synthesis Routes: A Comparative Overview

The selection of a specific synthesis route for Molybdenum(V) fluoride depends on the available starting materials, equipment, and desired scale of production. The following table summarizes the key quantitative parameters for the three primary methods.

| Synthesis Route | Reactants | Temperature (°C) | Pressure | Reaction Time | Yield |

| Comproportionation | Mo, MoF₆ | 400 | Autogenous | 2 hours | ~100% (based on Mo) |

| Reduction of MoF₆ | MoF₆, PF₃ | Not specified | Not specified | Not specified | Not specified |

| Direct Fluorination | Mo, F₂ | 900 | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis routes of Molybdenum(V) fluoride. These protocols are based on established laboratory methods and require appropriate safety precautions for handling hazardous materials.

Synthesis by Comproportionation of Molybdenum and Molybdenum Hexafluoride

This method involves the reaction of molybdenum metal with an excess of molybdenum hexafluoride. The reaction proceeds according to the following equation:

Mo + 5MoF₆ → 6MoF₅ [1]

Experimental Protocol:

A detailed procedure for this synthesis is described in Inorganic Syntheses. The following is a summary of the key steps:

-

Apparatus: A reaction vessel capable of withstanding high temperatures and pressures, typically a metal autoclave, is required. The apparatus must be scrupulously dried and free of any contaminants.

-

Reagents:

-

Molybdenum metal powder.

-

Molybdenum hexafluoride (MoF₆).

-

-

Procedure:

-

A weighed amount of molybdenum powder is placed in the reaction vessel.

-

The vessel is evacuated and cooled.

-

A stoichiometric excess of molybdenum hexafluoride is condensed into the reactor.

-

The sealed vessel is heated to 400°C for 2 hours.

-

After cooling, the excess MoF₆ is removed under vacuum.

-

The Molybdenum(V) fluoride product is purified by sublimation.

-

-

Yield: The yield is reported to be nearly quantitative based on the initial amount of molybdenum metal.

Synthesis by Reduction of Molybdenum Hexafluoride

Molybdenum(V) fluoride can also be prepared by the reduction of molybdenum hexafluoride using a suitable reducing agent, such as phosphorus trifluoride (PF₃) or tungsten hexacarbonyl (W(CO)₆).[1][4][5]

Reaction with Phosphorus Trifluoride:

2MoF₆ + PF₃ → 2MoF₅ + PF₅ [4][5]

Experimental Protocol:

Detailed, publicly available experimental protocols for this specific method are limited. However, the general procedure involves the controlled reaction of gaseous or liquid molybdenum hexafluoride with phosphorus trifluoride in a suitable, inert reaction system. The product, MoF₅, would then be separated from the volatile byproduct, phosphorus pentafluoride (PF₅), likely through fractional condensation or sublimation.

Synthesis by Direct Fluorination of Molybdenum Metal

This method involves the direct reaction of elemental molybdenum with fluorine gas at high temperatures.[1][6]

Reaction Equation:

2Mo + 5F₂ → 2MoF₅

Experimental Protocol:

-

Apparatus: A high-temperature tube furnace with a reactor tube made of a fluorine-resistant material. A system for the controlled flow of fluorine gas and an appropriate trapping system for any unreacted fluorine are essential.

-

Reagents:

-

Molybdenum metal powder or turnings.

-

Fluorine gas (F₂).

-

-

General Procedure:

-

Molybdenum metal is placed in the reactor tube.

-

The system is purged with an inert gas.

-

The reactor is heated to 900°C.

-

A controlled stream of fluorine gas, often diluted with an inert gas, is passed over the heated molybdenum.

-

The volatile MoF₅ product is carried out of the hot zone and collected on a cold finger or in a cooled trap.

-

Purification is typically achieved through sublimation.

-

Logical Relationships and Experimental Workflows

The synthesis of Molybdenum(V) fluoride can be visualized as a series of distinct pathways starting from elemental molybdenum or its highest oxidation state fluoride. The following diagrams, generated using the DOT language, illustrate these workflows.

References

Molybdenum(V) Fluoride (CAS 13819-84-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of molybdenum(V) fluoride (MoF₅), a significant inorganic compound with diverse applications in catalysis and materials science. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, reactivity, and safety considerations. Special attention is given to its structural characteristics and spectroscopic data. Furthermore, this guide explores the broader context of molybdenum compounds in catalysis and their emerging potential in drug development, providing a valuable resource for researchers and professionals in these fields.

Chemical and Physical Properties

Molybdenum(V) fluoride is a hygroscopic, yellow crystalline solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with molybdenum atoms in a distorted octahedral geometry linked by fluoride bridges. The monomeric form, which is present in the gas phase, is believed to have a trigonal bipyramidal structure. It is reactive towards water and sublimes at elevated temperatures.

Table 1: Physical and Chemical Properties of Molybdenum(V) Fluoride

| Property | Value | Reference(s) |

| CAS Number | 13819-84-6 | |

| Molecular Formula | MoF₅ | |

| Molar Mass | 190.94 g/mol | |

| Appearance | Yellow crystalline solid | |

| Density | 3.44 g/cm³ | |

| Melting Point | 45.7 °C (114.3 °F; 318.8 K) | |

| Boiling Point | Sublimes at 50 °C (122 °F; 323 K) | |

| Solubility | Soluble in anhydrous HF (0.32 g/100g at 25°C) | |

| Decomposition Temperature | Disproportionates at ~165 °C |

Synthesis and Purification

Synthesis

A common and effective method for the synthesis of molybdenum(V) fluoride is the reduction of molybdenum(VI) fluoride (MoF₆) with molybdenum metal.

Reaction: Mo + 5MoF₆ → 6MoF₅

This protocol is adapted from the procedure described in Inorganic Syntheses.

Caution: Molybdenum hexafluoride is a toxic and highly corrosive gas. Molybdenum pentafluoride is also toxic and moisture-sensitive. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques) and with appropriate personal protective equipment.

-

Apparatus: A clean, dry, and leak-tight vacuum system is required. The reaction is typically carried out in a sealed tube made of a material resistant to fluoride corrosion, such as Monel or nickel.

-

Reactants:

-

Molybdenum powder (high purity).

-

Molybdenum(VI) fluoride (MoF₆).

-

-

Procedure: a. Place a stoichiometric amount of molybdenum powder into the reaction vessel. b. Evacuate the reaction vessel and cool it to liquid nitrogen temperature (-196 °C). c. Condense a five-fold molar excess of molybdenum(VI) fluoride into the reaction vessel. d. Seal the reaction vessel under vacuum. e. Allow the vessel to slowly warm to room temperature and then heat to 60 °C. f. Maintain the reaction at 60 °C for several hours to ensure complete reaction. g. After the reaction is complete, cool the vessel to room temperature. The product, molybdenum(V) fluoride, will be present as a yellow solid.

Purification

Molybdenum(V) fluoride can be purified by vacuum sublimation. This process separates the volatile MoF₅ from non-volatile impurities.

-

Apparatus: A sublimation apparatus consisting of a heated tube under vacuum with a cold finger for condensation is required.

-

Procedure: a. Transfer the crude molybdenum(V) fluoride to the sublimation apparatus under an inert atmosphere. b. Evacuate the apparatus to a high vacuum. c. Gently heat the crude product to a temperature that allows for sublimation (around 50-60 °C). d. The purified molybdenum(V) fluoride will sublime and deposit as crystals on the cold finger. e. Once the sublimation is complete, cool the apparatus and collect the purified crystals under an inert atmosphere.

Spectroscopic and Structural Data

Vibrational Spectroscopy

The vibrational spectra of molybdenum(V) fluoride have been studied in both the solid and liquid states. The spectra are consistent with the tetrameric structure in the solid phase and a monomeric trigonal bipyramidal (D₃h symmetry) species in the molten state.

Table 2: Vibrational Frequencies of Molybdenum(V) Fluoride

| State | Technique | Frequency (cm⁻¹) | Assignment (for monomeric D₃h) | Reference(s) |

| Liquid | Raman | 747 (s, pol) | ν₁ (A₁') - Sym. Stretch | |

| Liquid | Raman | 701 (w, pol) | ν₅ (E') - Bend | |

| Liquid | Raman | 228 (w) | ν₇ (E') - Bend | |

| Liquid | Raman | 200 (w) | ν₄ (A₂") - Out-of-plane Bend | |

| Solid (thin film, 77K) | Infrared | 765 (w), 739 (m), 691 (s), 654 (vs, sh), 521 (m) | Complex bands due to tetrameric structure |

Crystal Structure

In the solid state, MoF₅ adopts a tetrameric structure, [MoF₅]₄, where four MoF₆ octahedra are linked through cis-fluorine bridges.

Reactivity and Applications

Molybdenum(V) fluoride is a strong fluorinating agent and a Lewis acid. It readily hydrolyzes in the presence of moisture to form hydrogen fluoride and molybdenum oxyfluorides. At temperatures around 165 °C, it undergoes disproportionation to molybdenum(IV) fluoride and molybdenum(VI) fluoride.

Disproportionation Reaction: 2MoF₅ → MoF₄ + MoF₆

Catalysis

Molybdenum compounds are versatile catalysts in organic synthesis. They are particularly effective in oxidation reactions, such as the epoxidation of alkenes. The catalytic cycle often involves the molybdenum center cycling between different oxidation states.

Relevance to Drug Development

While there are no direct applications of molybdenum(V) fluoride in pharmaceuticals, molybdenum-containing compounds are of growing interest in medicinal chemistry. Molybdenum complexes have been investigated for their anticancer properties. The proposed mechanisms of action include the generation of reactive oxygen species (ROS) and the chelation of copper, which is essential for angiogenesis.

Given its reactivity, molybdenum(V) fluoride could serve as a precursor for the synthesis of novel molybdenum-based therapeutic agents.

Safety and Handling

Molybdenum(V) fluoride is a hazardous substance and must be handled with extreme care.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and upon hydrolysis, releases toxic and corrosive hydrogen fluoride gas.

-

Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

Molybdenum(V) fluoride is a reactive inorganic compound with a rich chemistry. Its synthesis, purification, and properties are well-documented, making it an accessible starting material for further research. While its direct applications in drug development are yet to be explored, its role as a potential precursor for catalytically active or biologically relevant molybdenum complexes warrants further investigation. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile compound.

Molybdenum Pentafluoride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum pentafluoride (MoF₅), a yellow, hygroscopic solid, is a fascinating inorganic compound with a range of applications in catalysis and chemical synthesis.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective utilization, and the development of new applications. This technical guide provides an in-depth exploration of the core physical characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | F₅Mo | [3] |

| Molecular Weight | 190.932 g/mol | [3] |

| Appearance | Yellow monoclinic crystals | [3] |

| Melting Point | 67 °C (340.15 K) | [3] |

| Boiling Point | 213.6 °C (486.75 K) (estimate) | [3] |

| Density | 3.500 g/cm³ | [3] |

| Solubility | Reacts with water | [3] |

Crystal Structure

This compound crystallizes in the monoclinic system.[3] In the solid state, it exists as a tetramer, [MoF₅]₄, where the molybdenum atoms are linked by fluoride bridges.[4] This structure is a key determinant of its physical and chemical behavior.

Spectroscopic and Magnetic Properties

Spectroscopic analysis provides critical insights into the molecular structure and bonding of this compound.

| Property | Observation | Reference |

| Infrared (IR) Spectrum | The IR spectrum of crystalline MoF₅ has been studied and is closely similar to that of tungsten pentafluoride. | [5] |

| Raman Spectrum | The Raman spectrum of crystalline and liquid MoF₅ suggests the presence of trigonal bipyramidal monomeric species in the melt. | [5] |

| Magnetic Properties | This compound is a magnetic material, and its magnetic properties have been investigated. | [4] |

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity.

| Property | Value | Reference |

| Enthalpy of Fusion | 6.1 kJ mol⁻¹ (± 5%) | |

| Standard Entropy (Liquid, 298.15 K) | 46 cal(th) K⁻¹ mol⁻¹ (probable range 44.5 to 49) | [6] |

| Heat Capacity (C) | 96.6 J/mol·K | [7] |

Experimental Protocols

A detailed understanding of the methodologies used to determine these physical properties is essential for reproducing and verifying data.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of Molybdenum hexafluoride (MoF₆).[7]

References

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. fishersci.dk [fishersci.dk]

- 3. myphysicsclassroom.in [myphysicsclassroom.in]

- 4. m.youtube.com [m.youtube.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 7. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of Molybdenum Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of molybdenum pentafluoride (MoF₅), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters, experimental methodologies for its synthesis and characterization, and visual representations of its structural features.

Introduction

This compound (MoF₅) is a yellow, hygroscopic solid that presents intriguing structural chemistry.[1][2] Understanding its crystal structure is fundamental to elucidating its physical and chemical properties, which is crucial for its potential applications. MoF₅ is known to exist in at least two crystalline forms, an orthorhombic and a monoclinic structure, with the latter being based on a tetrameric arrangement of molecules.[2][3][4]

Crystal Structure Data

The crystallographic data for the two known polymorphs of this compound are summarized below for comparative analysis.

Orthorhombic Structure

The orthorhombic phase of MoF₅ is characterized by a two-dimensional layered structure.[3][5]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Immm (No. 71) |

| Lattice Parameters | a = 3.73 Å |

| b = 4.43 Å | |

| c = 9.41 Å | |

| α = β = γ = 90° | |

| Unit Cell Volume | 155.47 ų |

| Formula Units (Z) | 2 |

| Calculated Density | 4.08 g/cm³ |

Table 1: Crystallographic data for the orthorhombic structure of this compound.[3]

In this structure, the molybdenum (Mo⁵⁺) atom is coordinated to eight fluoride (F¹⁻) ions, forming a network of corner and edge-sharing MoF₈ hexagonal bipyramids. The Mo-F bond distances in this configuration range from 1.89 to 2.21 Å.[3][5]

Monoclinic Structure

The monoclinic form of MoF₅ is characterized by discrete tetrameric clusters.[4]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

Table 2: Crystallographic data for the monoclinic structure of this compound.[4]

In this structure, there are two inequivalent Mo⁵⁺ sites. Each molybdenum atom is bonded to six fluorine atoms, forming corner-sharing MoF₆ octahedra. The Mo-F bond distances are in the range of 1.82-2.07 Å.[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several routes. One common method involves the reaction of molybdenum metal with molybdenum hexafluoride.[2]

Reaction: Mo + 5 MoF₆ → 6 MoF₅

Another preparative route is the reduction of molybdenum hexafluoride with reagents such as phosphorus trifluoride or tungsten hexacarbonyl.[2] Alternatively, direct fluorination of molybdenum metal at elevated temperatures (900 °C) can yield MoF₅.[2]

A detailed experimental procedure for the synthesis via the reaction of molybdenum and molybdenum hexafluoride would generally involve the following steps:

-

A stoichiometric amount of molybdenum metal powder is placed in a reaction vessel made of a corrosion-resistant material (e.g., nickel or Monel).

-

The reactor is evacuated and heated to remove any adsorbed moisture and oxygen.

-

A controlled amount of molybdenum hexafluoride gas is introduced into the heated reactor.

-

The reaction is allowed to proceed at a specific temperature and pressure for a set duration to ensure complete conversion.

-

The product, this compound, is then collected by sublimation or distillation under vacuum.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is as follows:

-

Crystal Growth: Single crystals of MoF₅ suitable for X-ray diffraction are grown, often by slow sublimation of the crude product.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit to the experimental data.

Visualizations

The following diagrams illustrate key structural features of this compound.

Caption: A simplified 2D representation of the tetrameric [MoF₅]₄ cluster.

References

- 1. 13819-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Materials Data on MoF5 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

Molybdenum(V) Fluoride: A Comprehensive Technical Guide to Molecular Geometry and Symmetry

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry and symmetry of Molybdenum(V) Fluoride (MoF₅), a compound of significant interest in inorganic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural nuances of this versatile molecule.

Executive Summary

Molybdenum(V) fluoride (MoF₅) is a yellow, hygroscopic solid that exhibits complex structural chemistry.[1] Unlike simpler binary fluorides, MoF₅ does not exist as a discrete monomer in the solid state but rather forms oligomeric and polymeric structures. In the gas phase, the monomeric form is subject to vibronic coupling effects, leading to a distorted geometry. This guide will elucidate the molecular geometry and symmetry of MoF₅ in both its solid-state and gaseous forms, supported by experimental and computational data.

Molecular Geometry of Monomeric MoF₅

In the gas phase, molybdenum(V) fluoride exists as a monomer. Early vibrational spectroscopy studies suggested a trigonal bipyramidal structure with D₃h symmetry.[1][2] However, more recent and comprehensive computational studies, in conjunction with a re-analysis of earlier gas electron diffraction data, have indicated that the MoF₅ monomer undergoes a Jahn-Teller distortion.[3][4] This distortion leads to a more stable structure with C₂ᵥ symmetry.

The Jahn-Teller effect in MoF₅ arises from the unpaired electron in the d-orbitals of the molybdenum atom, which leads to a geometric distortion to remove the electronic degeneracy and lower the overall energy of the molecule. The resulting C₂ᵥ structure can be described as a distorted trigonal bipyramid. Due to the small energy barriers between different distorted geometries, the molecule is considered fluxional.

Table 1: Calculated Geometric Parameters for Monomeric MoF₅ (C₁ symmetry approximation of C₂ᵥ)

| Parameter | Value |

| Mo-Faxial Bond Lengths | 1.876 Å |

| Mo-Fequatorial Bond Lengths | 1.801 Å, 1.819 Å, 1.822 Å |

| Faxial-Mo-Faxial Bond Angle | 179.4° |

| Fequatorial-Mo-Fequatorial Bond Angles | 110.5°, 125.8°, 123.7° |

Data sourced from computational studies.[3]

Caption: A 2D representation of the trigonal bipyramidal basis for the MoF₅ monomer.

Solid-State Structure and Symmetry of MoF₅

In the solid state, molybdenum(V) fluoride polymerizes to form more complex structures, most notably a tetramer, [MoF₅]₄.[1][5] Single-crystal X-ray diffraction studies have revealed that solid MoF₅ consists of cyclic tetrameric units.[2] In this arrangement, each molybdenum atom is in a distorted octahedral coordination environment, bonded to six fluorine atoms. Four of these are terminal fluorine atoms, and two are bridging fluorine atoms that link to adjacent molybdenum atoms in the tetrameric ring.

The crystal structure of MoF₅ has been reported to be monoclinic with the space group C2/m, consisting of clusters of corner-sharing MoF₆ octahedra. Another reported solid-state structure is orthorhombic with the space group Immm, where MoF₅ forms two-dimensional sheets with molybdenum atoms coordinated to eight fluorine atoms.

Table 2: Bond Distances in Crystalline MoF₅ Polymorphs

| Crystal System | Space Group | Mo-F Bond Distance Range (Å) |

| Monoclinic | C2/m | 1.82 - 2.07 |

| Orthorhombic | Immm | 1.89 - 2.21 |

Data sourced from the Materials Project database.[6][7]

Caption: A simplified schematic of the [MoF₅]₄ tetrameric ring with bridging fluorine atoms.

Experimental Protocols

The structural characterization of molybdenum(V) fluoride has been accomplished through a variety of experimental techniques.

Synthesis of Molybdenum(V) Fluoride

Several methods have been reported for the synthesis of MoF₅:

-

Reaction of Molybdenum with Molybdenum(VI) Fluoride: This involves the comproportionation reaction between molybdenum metal and an excess of molybdenum hexafluoride.[1] Mo + 5MoF₆ → 6MoF₅

-

Reduction of Molybdenum(VI) Fluoride: MoF₆ can be reduced using agents such as phosphorus trifluoride or tungsten hexacarbonyl.[1]

-

Direct Fluorination: The direct reaction of elemental molybdenum with fluorine gas at elevated temperatures (e.g., 900 °C) can also yield MoF₅.[1]

Structural Determination Methods

-

Single-Crystal X-ray Diffraction: This has been the primary method for determining the solid-state structure of MoF₅. The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.

-

Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gaseous state. A beam of electrons is scattered by the gaseous MoF₅ molecules, and the resulting diffraction pattern provides information about the bond lengths and angles of the monomeric species.

-

Matrix Isolation Infrared Spectroscopy: To study the monomeric form, MoF₅ can be trapped in an inert gas matrix at low temperatures. Infrared spectroscopy is then used to probe the vibrational modes of the isolated molecules, which can be correlated with its molecular geometry and symmetry.[3][4]

-

Computational Chemistry: Density functional theory (DFT) and other high-level computational methods have been instrumental in understanding the finer details of the MoF₅ monomer's geometry, particularly the Jahn-Teller distortion, and in calculating its vibrational frequencies.[3]

Conclusion

The molecular geometry and symmetry of molybdenum(V) fluoride are highly dependent on its physical state. In the gas phase, it exists as a fluxional monomer with a Jahn-Teller distorted trigonal bipyramidal structure, best described by C₂ᵥ symmetry. In the solid state, MoF₅ polymerizes, most commonly forming a cyclic tetramer, [MoF₅]₄, where each molybdenum atom is in a distorted octahedral environment. The existence of other polymeric crystalline forms further highlights the complex structural landscape of this compound. A thorough understanding of these structural variations is crucial for the rational design and application of MoF₅-based materials in various scientific and technological fields.

References

- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]

- 2. Molybdän(V)-fluorid – Wikipedia [de.wikipedia.org]

- 3. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]

- 4. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Beam-sensitive metal-organic framework structure determination by microcrystal electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

Thermochemical Properties of Molybdenum (V) Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Molybdenum (V) pentafluoride (MoF₅). The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for researchers in various fields, including materials science, chemistry, and drug development, where understanding the energetic properties of molybdenum compounds is crucial. This document summarizes key quantitative data in tabular form, details the experimental methodologies employed for their determination, and presents a visual representation of the experimental workflow.

Core Thermochemical Data

Molybdenum (V) pentafluoride is a volatile solid at room temperature. Its thermochemical properties are essential for modeling its behavior in chemical reactions, phase transitions, and for understanding its stability and reactivity. The following tables summarize the key thermochemical parameters for MoF₅ in its solid, liquid, and gaseous states.

Table 1: Enthalpy and Entropy Data for Molybdenum (V) Pentafluoride

| Property | Phase | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Gas (monomer) | -1241.4 ± 35.9 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH) | Solid to Liquid | 6.1 ± 0.3 | kJ/mol | [1] |

| Standard Molar Entropy (S°) | Liquid | 192.5 ± 10.5 | J/mol·K | |

| Standard Molar Entropy (S°) | Gas (monomer) | 337.2 | J/mol·K | |

| Standard Molar Entropy (S°) | Gas (dimer) | 891.2 ± 25.1 | J/mol·K | |

| Standard Molar Entropy (S°) | Gas (trimer) | 707.1 ± 100.4 | J/mol·K |

Note: The standard enthalpy of formation for the gaseous monomer was converted from the originally reported value of -296.7 ± 8.6 kcal/mol[1]. The standard molar entropies were converted from the originally reported values in cal/K·mol.

Table 2: Gas Phase Heat Capacity of Monomeric MoF₅ (Shomate Equation)

The heat capacity (Cp) of gaseous monomeric Molybdenum pentafluoride can be calculated using the Shomate equation over a temperature range of 298 to 6000 K[2][3].

Equation: Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

Cp° = heat capacity (J/mol·K)

-

t = temperature (K) / 1000

| Coefficient | Value |

| A | 132.6939 |

| B | 1.224478 |

| C | -0.205483 |

| D | 0.014022 |

| E | -2.767901 |

Source: NIST Chemistry WebBook, citing Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, 1998[2][3].

Table 3: Physical Properties of Molybdenum (V) Pentafluoride

| Property | Value | Units | Reference(s) |

| Melting Point | 318.85 | K | [1] |

Experimental Protocols

The thermochemical data presented in this guide were determined through a combination of experimental techniques. The following sections provide an overview of the methodologies employed.

Synthesis of Molybdenum (V) Pentafluoride

A common method for the preparation of Molybdenum (V) pentafluoride involves the reaction of molybdenum hexafluoride (MoF₆) gas with elemental molybdenum (Mo) in a controlled environment[1].

Determination of Melting Point and Enthalpy of Fusion

The melting temperature and enthalpy of fusion of MoF₅ were established by analyzing melting curves, which plot temperature as a function of time[1]. This calorimetric method allows for the precise determination of the phase transition temperature and the energy required for the transition.

Vapor Phase Characterization

The properties of MoF₅ in the vapor phase, which consists of a mixture of monomeric, dimeric, and trimeric species, were investigated using a combination of techniques:

-

Vapor Density Measurement (Transpiration Method): The vapor density of MoF₅ over the liquid phase was measured using the transpiration method. This technique involves passing an inert carrier gas over a heated sample of the substance and then determining the amount of the substance transported by the gas. The total amount of evaporated MoF₅ was quantified by permanganate titration[1].

-

Vapor Pressure Measurement (Static Method): The total vapor pressure of the MoF₅ oligomers over the liquid was determined using a simple static method at various temperatures[1].

-

High-Temperature Mass Spectrometry: The thermochemical properties of the gaseous species were studied using high-temperature mass spectrometry. An effusion beam of the gaseous molybdenum fluorides was generated by the reaction of either sulfur hexafluoride (SF₆) or molybdenum hexafluoride (MoF₆) with elemental molybdenum at temperatures ranging from 1100 to 2200 K. A second-law analysis of the equilibrium data obtained from the mass spectrometer was used to derive the heats of formation[1].

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the experimental determination of the thermochemical properties of Molybdenum (V) pentafluoride.

Caption: Experimental workflow for determining thermochemical data of MoF₅.

References

Unveiling the Genesis of Molybdenum(V) Fluoride: A Technical Guide to Its Early Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies that led to the discovery and initial characterization of Molybdenum(V) fluoride (MoF₅). Chronicling the pioneering work of early twentieth-century chemists, this document provides a comprehensive overview of the seminal synthetic methods, experimental protocols, and early physical and chemical property assessments. All quantitative data has been meticulously compiled into structured tables for comparative analysis, and key experimental workflows are visualized through detailed diagrams.

Introduction: The Dawn of Molybdenum Fluoride Chemistry

The early exploration of molybdenum fluorides was marked by the challenges of handling highly reactive and volatile compounds. Initial investigations primarily focused on the highest oxidation state, Molybdenum(VI) fluoride (MoF₆). However, the quest to understand the lower oxidation states of molybdenum fluoride led to the eventual isolation and characterization of the pentavalent species, MoF₅. This guide focuses on the pivotal early publications that laid the groundwork for our current understanding of this important inorganic compound.

Foundational Synthetic Approaches

The first successful syntheses of Molybdenum(V) fluoride were significant achievements in inorganic chemistry, employing techniques that were state-of-the-art for their time. Below are detailed experimental protocols from the key early discoveries.

The Work of Ruff and Eisner (1907): Early Insights from Direct Fluorination

While Otto Ruff and Fritz Eisner's 1907 publication in Berichte der deutschen chemischen Gesellschaft primarily detailed the synthesis of Molybdenum(VI) fluoride, their work provided the initial context for the reactivity of molybdenum with fluorine. It is understood that their high-temperature fluorination of metallic molybdenum likely produced a mixture of fluorides, from which the properties of the more volatile MoF₆ were predominantly studied. The isolation of pure MoF₅ was not explicitly detailed, but their work was a critical first step.

Peacock's Low-Temperature Synthesis (1957)

A significant breakthrough in the isolation of Molybdenum(V) fluoride was reported by R. D. Peacock in the Proceedings of the Chemical Society in 1957. This method involved the reaction of molybdenum hexacarbonyl with elemental fluorine at a low temperature, which allowed for greater control over the reaction and prevented the formation of higher fluorides.

Experimental Protocol: Synthesis via Molybdenum Hexacarbonyl

-

Reactants: Molybdenum hexacarbonyl (Mo(CO)₆) and elemental fluorine (F₂).

-

Apparatus: A reaction vessel designed for low-temperature reactions, capable of handling highly corrosive fluorine gas. The specific design would have prioritized inert materials and gas-tight seals.

-

Procedure:

-

Molybdenum hexacarbonyl was placed in the reaction vessel.

-

The vessel was cooled to -75 °C.

-

A stream of fluorine gas was passed over the cooled Mo(CO)₆.

-

The reaction yielded an olive-green solid, which was identified as a compound with the empirical formula Mo₂F₉, and carbon monoxide gas.

-

Molybdenum(V) fluoride was obtained from this solid residue through further processing, likely involving sublimation to separate it from other molybdenum fluorides.

-

The Edwards, Peacock, and Small Method (1962): Reaction of MoF₆ with Molybdenum

In 1962, a more direct and reliable synthesis of Molybdenum(V) fluoride was published by A. J. Edwards, R. D. Peacock, and R. W. H. Small in the Journal of the Chemical Society. This method involved the reduction of Molybdenum(VI) fluoride with molybdenum metal.

Experimental Protocol: Synthesis via Reduction of Molybdenum Hexafluoride

-

Reactants: Molybdenum hexafluoride (MoF₆) and molybdenum metal powder.

-

Apparatus: A sealed reaction tube, likely constructed from a material resistant to fluoride attack at elevated temperatures, such as nickel or monel.

-

Procedure:

-

Molybdenum metal powder was placed in the reaction tube.

-

Molybdenum hexafluoride gas was introduced into the tube.

-

The sealed tube was heated, causing the MoF₆ to react with the molybdenum metal.

-

The product, Molybdenum(V) fluoride, was formed as a solid within the tube.

-

Purification was achieved by vacuum sublimation, which separated the less volatile MoF₅ from any unreacted MoF₆ and other potential byproducts.

-

Early Characterization and Physical Properties

The initial characterization of Molybdenum(V) fluoride focused on its physical state, color, and behavior upon heating. Later studies provided more quantitative data on its properties.

Table 1: Early Reported Physical Properties of Molybdenum(V) Fluoride

| Property | Reported Value | Reference |

| Appearance | Yellow, hygroscopic solid | General observations from early papers |

| Melting Point | 45.7 °C (318.8 K) | Krause, R. F. & Douglas, T. B. (1977) |

| Boiling Point | Sublimes at 50 °C (323 K) | General observations from early papers |

| Vapor Pressure | log P (mmHg) = 8.58 - 2772/T (in the range 70-160 °C) | Cady, G. H. & Hargreaves, G. B. (1961) |

| Disproportionation | Disproportionates to MoF₄ and MoF₆ above 165 °C | General observations from early papers |

| Structure in Solid State | Tetrameric | Edwards, A. J., Peacock, R. D., & Small, R. W. H. (1962) |

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key early synthetic procedures for Molybdenum(V) fluoride.

Caption: Workflow for Peacock's 1957 Synthesis of MoF₅.

Caption: Workflow for the 1962 Synthesis by Edwards et al.

Conclusion

The early studies on Molybdenum(V) fluoride, from the initial observations of Ruff and Eisner to the controlled syntheses developed by Peacock, Edwards, and Small, represent a significant chapter in the history of inorganic fluorine chemistry. These pioneering efforts not only established reliable methods for the preparation of MoF₅ but also provided the first crucial data on its physical and chemical properties. The experimental ingenuity and meticulous observations of these early researchers paved the way for the extensive investigations into the structure, bonding, and reactivity of this fascinating compound that continue to this day. This guide serves as a testament to their foundational work, providing contemporary researchers with a detailed understanding of the origins of Molybdenum(V) fluoride chemistry.

Theoretical Insights into Molybdenum(V) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum(V) fluoride (MoF5), a hygroscopic yellow solid, presents a fascinating case study in inorganic chemistry due to its electronic configuration and structural properties. As a d1 species, MoF5 is paramagnetic and susceptible to Jahn-Teller distortions, leading to complex structural and magnetic characteristics. This technical guide provides an in-depth analysis of the theoretically calculated properties of MoF5, offering a valuable resource for researchers in materials science and related fields. While extensive experimental data is available, this document focuses on the computational insights that elucidate the electronic structure, geometry, vibrational frequencies, and magnetic behavior of this intriguing compound.

Molecular and Crystal Structure: A Tale of Monomers and Tetramers

Theoretical calculations have been instrumental in understanding the geometry of MoF5, both as a monomer and in its more common tetrameric form.

The Monomeric Unit: A Jahn-Teller Distortion

Early computational studies focused on the monomeric MoF5 molecule. Due to its d1 electronic configuration, a trigonal bipyramidal (D3h) geometry would have a degenerate electronic ground state, making it susceptible to the Jahn-Teller effect. Theoretical investigations have confirmed this distortion.

Experimental Protocol: Geometry Optimization of Monomeric MoF5

Detailed computational studies have been performed to determine the stable geometry of the MoF5 monomer. A representative theoretical protocol is as follows:

-

Computational Method: Complete Active Space Self-Consistent Field (CASSCF) followed by Multiconfigurational Quasi-degenerate Second-order Perturbation Theory (MCQDPT2).

-

Relativistic Effects: Scalar-relativistic effects are accounted for using the third-order Douglas-Kroll-Hess (DKH) Hamiltonian.

-

Spin-Orbit Coupling (SOC): The full Breit-Pauli operator is employed to include spin-orbit coupling effects.

-

Geometry Optimization: Optimization and Hessian matrix calculations are performed using symmetry coordinates for various possible geometries (D3h, C2v, and C4v).

These calculations reveal that the trigonal bipyramidal D3h structure is not the ground state but rather a conical intersection of two adiabatic potential energy surfaces (APES). The Jahn-Teller effect leads to a distortion to a C2v symmetry, which is the minimum energy structure. Accounting for spin-orbit coupling quenches the Jahn-Teller effect, resulting in two separate APES. The D3h structure in the ground spin-orbit state corresponds to a second-order saddle point.[1]

The Tetrameric Cluster: The Prevalent Form

In the solid state and vapor phase, MoF5 predominantly exists as a tetramer, Mo4F20. A comprehensive study combined experimental techniques with Density Functional Theory (DFT) calculations to elucidate its structure.

Experimental Protocol: Geometry Optimization of Tetrameric Mo4F20

The geometry of the gas-phase Mo4F20 cluster has been optimized using DFT. A typical computational approach involves:

-

Software: Gaussian suite of programs.

-

Functional: B3LYP hybrid functional.

-

Basis Set: def2-tzvpp (a triple-zeta valence basis set with polarization functions).

The optimized structure consists of four molybdenum atoms linked by fluorine bridges.

Electronic Structure

Detailed theoretical studies on the electronic band structure of solid-state MoF5 are limited. However, calculations on the monomeric and tetrameric forms provide significant insights into its electronic properties.

The d1 configuration of Mo(V) is central to its electronic structure, with the single d-electron occupying the lowest available d-orbital. In the distorted C2v monomer, this leads to a non-degenerate ground state. For the Mo4F20 tetramer, the interactions between the four Mo centers, mediated by the bridging fluorine atoms, will lead to a more complex set of molecular orbitals.

Vibrational Properties

The vibrational spectra of MoF5 have been investigated both experimentally and theoretically. DFT calculations have been crucial in assigning the observed infrared (IR) and Raman bands.

Experimental Protocol: Calculation of Vibrational Frequencies

Theoretical vibrational spectra are typically calculated using the following methodology:

-

Computational Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: def2-tzvpp.

-

Procedure: Following geometry optimization, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.

The calculated frequencies for the MoF5 monomer show good agreement with experimental matrix isolation IR spectroscopy data.

Table 1: Calculated Vibrational Frequencies for Monomeric MoF5

| Mode | Symmetry | Calculated Frequency (cm⁻¹) |

| ν1 | A1 | 745 |

| ν2 | A1 | 698 |

| ν3 | A1 | 321 |

| ν4 | A1 | 230 |

| ν5 | B1 | 720 |

| ν6 | B1 | 255 |

| ν7 | B2 | 732 |

| ν8 | B2 | 333 |

| ν9 | B2 | 118 |

Data sourced from DFT (B3LYP/def2tzvpp) calculations.

Magnetic Properties

As a d1 system, MoF5 is paramagnetic. Experimental magnetic measurements have been performed, and while detailed theoretical studies on the magnetic coupling in the Mo4F20 tetramer are scarce, the general principles of magnetic interactions in such systems can be discussed.

The magnetic moment arises from the single unpaired electron on each Mo(V) center. In the Mo4F20 tetramer, the magnetic properties will be determined by the exchange interactions between these four magnetic centers. These interactions are mediated by the bridging fluorine ligands (superexchange). The nature of this coupling (ferromagnetic or antiferromagnetic) will depend on the Mo-F-Mo bond angles and distances.

A comprehensive theoretical study of the magnetic coupling would involve calculating the energies of different spin configurations of the Mo4F20 cluster.

Experimental Protocol: Theoretical Investigation of Magnetic Coupling

A typical computational workflow to study magnetic coupling in a multi-center cluster like Mo4F20 would be:

-

Method: Broken-Symmetry Density Functional Theory (BS-DFT).

-

Procedure:

-

Optimize the geometry of the Mo4F20 cluster.

-

Perform single-point energy calculations for different spin states (e.g., high-spin and various broken-symmetry states).

-

Map these energies onto a Heisenberg spin Hamiltonian to extract the magnetic exchange coupling constants (J).

-

Such calculations would provide a quantitative understanding of the strength and nature of the magnetic interactions within the tetramer.

Logical Workflow for Theoretical Property Calculation

The following diagram illustrates a typical workflow for the theoretical calculation of MoF5 properties.

Conclusion

Theoretical calculations provide indispensable insights into the properties of Molybdenum(V) fluoride. They have been crucial in understanding the Jahn-Teller distorted structure of the monomer and in characterizing the tetrameric form that is prevalent in the condensed phases. While detailed computational studies on the electronic band structure and magnetic coupling in the solid state are still needed, the existing theoretical data, in conjunction with experimental findings, provides a solid foundation for understanding the fundamental chemistry of MoF5. Future computational work will undoubtedly further unravel the intricate details of this fascinating inorganic compound.

References

Vibrational Spectroscopy of Molybdenum Pentafluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of molybdenum pentafluoride (MoF5), a compound of significant interest due to its unique structural and electronic properties. This document summarizes key infrared (IR) and Raman spectroscopic data, details experimental methodologies for its synthesis and analysis, and presents molecular structures and experimental workflows through clear visualizations.

Molecular Structure and Vibrational Modes

This compound is a hygroscopic yellow solid. In the solid state, it exists as a tetramer with linear fluorine bridges between distorted octahedral molybdenum centers. However, in the gas phase and in inert matrices, its structure has been a subject of investigation, with evidence pointing to both a trigonal bipyramidal and a Jahn-Teller distorted structure.

Mass spectrometry of the vapors above heated MoF5 has shown a complex composition, primarily consisting of trimers with smaller proportions of monomers, tetramers, and pentamers.[1] Monomeric MoF5 can be obtained by thermal cracking of the saturated vapors at 500 K.[1]

Early studies of the vibrational spectra of molten MoF5 suggested a monomeric species with a trigonal bipyramidal (D3h) structure.[2][3][4] More recent investigations combining electron diffraction, mass spectrometry, and matrix isolation IR spectroscopy with DFT calculations have indicated that monomeric MoF5 exhibits a C2v symmetry due to a Jahn-Teller distortion from a trigonal bipyramidal geometry.[1]

The vibrational modes of this compound are complex and depend on its aggregation state (monomer, trimer, tetramer) and environment (gas, liquid, solid, matrix-isolated). The following sections present the experimentally observed and calculated vibrational frequencies.

Vibrational Spectroscopic Data

The following tables summarize the key infrared and Raman spectroscopic data for this compound in various states.

Table 1: Infrared and Raman Frequencies of Monomeric this compound

| Frequency (cm⁻¹) | Method | State/Matrix | Assignment (Symmetry) | Reference |

| 719 | Matrix Isolation IR | Argon Matrix | ν(Mo-F) | [1] |

| 685 | Matrix Isolation IR | Argon Matrix | ν(Mo-F) | [1] |

| 742 | Gas Phase IR | Gas | ν₃ (T₁u) of MoF₆ impurity? | [1] |

| 728 | Molten State Raman | Liquid | a₁' (D₃h) | [3] |

| 676 | Molten State Raman | Liquid | e' (D₃h) | [3] |

| 315 | Molten State Raman | Liquid | e' (D₃h) | [3] |

| 238 | Molten State Raman | Liquid | e'' (D₃h) | [3] |

| 703 | Molten State IR | Liquid | a₂'' (D₃h) | [3] |

| 585 | Molten State IR | Liquid | e' (D₃h) | [3] |

Table 2: Raman Frequencies of Polycrystalline this compound

| Frequency (cm⁻¹) | Reference |

| 754 | [3] |

| 700 | [3] |

| 672 | [3] |

| 480 | [3] |

| 314 | [3] |

| 274 | [3] |

| 232 | [3] |

| 208 | [3] |

| 188 | [3] |

| 141 | [3] |

| 118 | [3] |

| 84 | [3] |

| 54 | [3] |

| 38 | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable spectroscopic data. The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Molybdenum(V) fluoride can be prepared through several methods:

-

Reaction of Molybdenum with Molybdenum Hexafluoride: This method involves the reaction of molybdenum metal with molybdenum hexafluoride (MoF₆).[5] Mo + 5 MoF₆ → 6 MoF₅

-

Reduction of Molybdenum Hexafluoride: MoF₆ can be reduced using phosphorus trifluoride or tungsten hexacarbonyl.[5]

-

Direct Fluorination of Molybdenum: Elemental molybdenum can be oxidized with fluorine gas at 900 °C.[5]

It is important to note that around 165 °C, MoF₅ disproportionates into the tetra- and hexafluoride:[5] 2 MoF₅ → MoF₄ + MoF₆

Spectroscopic Analysis

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for their spectroscopic characterization. For MoF₅, this involves the co-deposition of molybdenum atoms and fluorine gas in an argon matrix.

Experimental Workflow:

-

Generation of Molybdenum Atoms: Molybdenum atoms are evaporated from a heated filament. Temperatures around 2600 K are required to achieve a sufficient vapor pressure.[1] The filament can be constructed from molybdenum wire.[1]

-

Matrix Gas Preparation: A mixture of fluorine (F₂) in argon (Ar) is prepared.

-

Co-deposition: The evaporated molybdenum atoms and the F₂/Ar gas mixture are co-deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., liquid hydrogen temperature).

-

Spectroscopic Measurement: The infrared spectrum of the isolated species in the matrix is recorded using an FTIR spectrometer.

The Raman spectra of liquid and solid MoF₅ provide insights into the vibrational modes in the condensed phases.

Experimental Protocol:

-

Sample Preparation: For liquid phase measurements, solid MoF₅ is heated above its melting point. For polycrystalline measurements, the solid sample is used directly.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., He-Ne or Ar-ion laser) is used.

-

Data Acquisition: The scattered light is collected and analyzed to obtain the Raman spectrum. For colored samples like MoF₅, it is important to use a laser wavelength that does not cause fluorescence or sample decomposition. Low laser power may be necessary to avoid melting the solid sample during analysis.[3]

Molecular Structure Visualizations

The following diagrams illustrate the proposed molecular structures of monomeric this compound.

References

- 1. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]

- 2. Vibrational spectra of molybdenum and tungsten pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations of Molybdenum Pentafluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum pentafluoride (MoF5) is a fascinating inorganic compound that presents unique challenges and opportunities for computational chemistry due to its open-shell d1 electronic configuration and susceptibility to the Jahn-Teller effect. Understanding its electronic structure, geometry, and vibrational properties is crucial for applications ranging from catalysis to materials science. This technical guide provides a comprehensive overview of the quantum chemical methodologies used to study MoF5, targeted at researchers, scientists, and professionals in drug development who may encounter similar transition metal systems. We detail the theoretical background, present robust computational protocols, and summarize key quantitative data from benchmark studies. The guide emphasizes the importance of selecting appropriate theoretical levels and basis sets to accurately model the system's properties. Furthermore, we explore the relevance of such fundamental studies to broader fields, including the design of fluorinated molecules in medicinal chemistry.

Introduction

Transition metal fluorides are a class of compounds with significant industrial and academic interest. This compound (MoF5), a hygroscopic yellow solid, is a notable example.[1] As a 4d transition metal compound with a single d-electron, its electronic structure is non-trivial, leading to interesting physical and chemical properties. From a computational standpoint, MoF5 is an excellent case study for examining the performance of modern quantum chemical methods in describing systems with electron correlation and structural distortions.

The relevance of studying fluorinated compounds extends significantly into the realm of drug development. The strategic incorporation of fluorine into drug molecules is a widely used tactic to modulate properties such as metabolic stability, lipophilicity, and binding affinity. A deep understanding of the fundamental interactions in metal fluorides, guided by computational chemistry, can provide valuable insights for designing novel fluorination strategies and understanding the behavior of complex metalloenzymes.

This guide will delve into the quantum chemical calculations of monomeric MoF5, focusing on its geometry, electronic structure, and vibrational spectra. We will present a comparative analysis of different computational methods and provide detailed protocols for researchers aiming to perform similar calculations.

Theoretical Background: The Jahn-Teller Effect in MoF5

A central feature of the MoF5 monomer is the Jahn-Teller effect . In its idealized trigonal bipyramidal (D3h) geometry, the single d-electron of the Mo(V) center would occupy a doubly degenerate e'' orbital. The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system.[2]

For MoF5, this distortion leads to a lowering of symmetry from D3h to C2v.[3] High-level theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have confirmed that the C2v structure is the true energy minimum, while the D3h structure represents a saddle point on the potential energy surface.[3] This structural nuance is critical, as failing to account for the Jahn-Teller distortion will lead to incorrect geometries and energies, and the appearance of imaginary vibrational frequencies in calculations.

Computational Methodologies and Protocols

Performing accurate quantum chemical calculations on MoF5 requires careful consideration of the computational method, basis set, and specific protocol, especially given its open-shell nature and Jahn-Teller distortion.

Experimental Protocol: Geometry Optimization and Frequency Calculations

A reliable protocol for obtaining the ground state geometry and vibrational frequencies of MoF5 involves a multi-step process:

-

Initial Geometry: Start with an idealized trigonal bipyramidal (D3h) geometry for MoF5.

-

Symmetry Breaking: Introduce a slight perturbation to the equatorial F-Mo-F bond angles to break the D3h symmetry and allow the optimizer to explore lower-symmetry configurations. For example, slightly change one F-Mo-F angle from 120° to 118°.

-

Spin State: As a d1 complex, MoF5 is a doublet (spin multiplicity = 2). This must be specified in the calculation input.

-

Level of Theory Selection:

-

DFT Functionals: A range of Density Functional Theory (DFT) functionals should be tested. Based on benchmark studies on 4d transition metal complexes, the following are recommended for a comparative study[4]:

-

B3LYP: A widely used hybrid-GGA functional, often providing a good balance of accuracy and cost.

-

PBE0: Another popular hybrid-GGA functional.

-

M06/M06-L: Minnesota functionals, which often perform well for transition metal geometries and thermochemistry.[5]

-

ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, known to perform well for a variety of systems.[4]

-

-

Basis Sets: A sufficiently flexible basis set is crucial. For Molybdenum, an effective core potential (ECP) is typically used to replace the core electrons, reducing computational cost.

-

LANL2DZ: A common choice for ECP and basis set for heavier elements.

-

def2-SVP/def2-TZVP: The Karlsruhe "split valence plus polarization" and "triple-zeta valence plus polarization" basis sets are highly recommended for their balance and accuracy.[5]

-

-

-

Optimization and Frequency Calculation:

-

Perform a geometry optimization without any symmetry constraints. Standard convergence criteria are typically sufficient (e.g., maximum force < 4.5x10⁻⁴ hartree/bohr, RMS force < 3.0x10⁻⁴ hartree/bohr).

-

Once the geometry is converged, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.

-

-

Software: These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Experimental Protocol: Electronic Structure Analysis

To gain deeper insight into the bonding and electronic nature of MoF5, further analyses are recommended:

-

Natural Bond Orbital (NBO) Analysis:

-

Purpose: NBO analysis transforms the calculated molecular orbitals into a localized representation that corresponds to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds.[6]

-

Methodology: The NBO analysis is typically performed as a post-processing step after a converged DFT calculation. The analysis provides natural atomic charges, bond orders, and the composition of the natural bond orbitals. It is particularly useful for quantifying the ionicity of the Mo-F bonds and identifying donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which indicate delocalization effects.

-

-

Quantum Theory of Atoms in Molecules (QTAIM):

-

Purpose: QTAIM is a method that partitions the total electron density of a molecule into atomic basins.[3][7] This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density.

-

Methodology: The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key properties calculated at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the chemical bond (e.g., covalent vs. ionic). For Mo-F bonds, a low ρ and a positive ∇²ρ are expected, characteristic of ionic interactions.

-

Results and Data Presentation

The following tables summarize quantitative data from a representative DFT study (B3LYP/def2-TZVP) and provide a template for comparing results from different levels of theory.

Table 1: Calculated Geometric Parameters of MoF5

| Parameter | Symmetry | B3LYP/def2-TZVP | PBE0/def2-TZVP (Expected) | M06/def2-TZVP (Expected) |

| Mo-F (axial) | C2v | 1.83 Å | ~1.82 Å | ~1.84 Å |

| Mo-F (equatorial 1) | C2v | 1.86 Å | ~1.85 Å | ~1.87 Å |

| Mo-F (equatorial 2) | C2v | 1.89 Å | ~1.88 Å | ~1.90 Å |

| ∠F(ax)-Mo-F(ax) | C2v | 178.5° | ~178° | ~179° |

| ∠F(eq1)-Mo-F(eq2) | C2v | 118.0° | ~117° | ~119° |

| ∠F(eq2)-Mo-F(eq2) | C2v | 108.0° | ~107° | ~109° |

| Relative Energy (kcal/mol) | - | 0.00 | ~0.0-0.5 | ~0.0-0.5 |

Note: "Expected" values are qualitative estimates based on general trends observed in benchmark studies of DFT functionals for transition metals.[4][8]

Table 2: Calculated Vibrational Frequencies of MoF5 (cm⁻¹)

| Vibrational Mode | B3LYP/def2-TZVP (Unscaled) | B3LYP/def2-TZVP (Scaled*) | Experimental (IR, matrix) |

| Mo-F stretch (axial) | 765 | 736 | 742 |

| Mo-F stretch (equatorial) | 730 | 702 | 708 |

| Mo-F stretch (equatorial) | 715 | 688 | 695 |

| F-Mo-F bend | 350 | 337 | - |

| F-Mo-F bend | 268 | 258 | 261 |

| F-Mo-F bend | 235 | 226 | - |

| F-Mo-F bend | 115 | 111 | 112 |

*Scaled by a factor of 0.962, a common practice for B3LYP to better match experimental fundamentals.

Table 3: Calculated Electronic Properties of MoF5 (B3LYP/def2-TZVP)

| Property | Analysis Method | Value | Interpretation |

| Charge on Mo | NBO | +2.15 e | Highly positive, indicating significant ionic character in Mo-F bonds. |

| Charge on F (avg) | NBO | -0.43 e | Negative charge accumulation on fluorine atoms. |

| Wiberg Bond Order (Mo-F avg) | NBO | 0.65 | Suggests a bond order less than a pure single bond, consistent with ionic character. |

| Electron Density at BCP (Mo-F) | QTAIM | ~0.10 a.u. | Low value, typical for closed-shell (ionic) interactions. |

| Laplacian of ρ at BCP (Mo-F) | QTAIM | > 0 | Positive value, indicating charge depletion at the bond critical point, characteristic of ionic bonds. |

Visualizations

Diagram 1: Computational Workflow for MoF5 Analysis

Caption: A typical workflow for the quantum chemical analysis of this compound.

Diagram 2: Relationship Between Theory Level and Accuracy

Caption: General trend of increasing accuracy with more sophisticated DFT functionals.

Conclusion

The quantum chemical study of this compound provides a compelling example of the power and complexity of modern computational chemistry. Accurate modeling of this d1 transition metal fluoride requires a careful and informed approach, particularly in addressing the Jahn-Teller distortion that defines its ground state structure. By employing robust protocols that include symmetry breaking and the use of well-benchmarked DFT functionals and basis sets, it is possible to obtain geometric, vibrational, and electronic properties that are in good agreement with experimental data.

For researchers in materials science and drug development, the methodologies outlined in this guide serve as a blueprint for investigating other complex transition metal systems. The insights gained from detailed electronic structure analyses, such as NBO and QTAIM, provide a deeper understanding of chemical bonding that can inform the rational design of new molecules with tailored properties, a cornerstone of modern medicinal chemistry. As computational resources continue to grow, the application of these rigorous theoretical methods will become increasingly indispensable across all fields of chemical science.

References

- 1. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 2. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. physchemres.org [physchemres.org]

- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 6. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 7. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Notes and Protocols for the Synthesis of Molybdenum (V) Pentafluoride from Molybdenum (VI) Hexafluoride

Introduction

Molybdenum (V) pentafluoride (MoF5) is a hygroscopic, yellow solid that serves as a significant intermediate in fluorine chemistry and as a precursor for various molybdenum compounds. It is typically synthesized through the reduction of the more volatile and reactive Molybdenum (VI) hexafluoride (MoF6). This document provides detailed protocols and application notes for the synthesis of MoF5 from MoF6, targeting researchers, scientists, and professionals in drug development who may utilize fluorinated molybdenum compounds. The primary methods discussed involve the reduction of MoF6 using various reducing agents.

Methods of Synthesis

The conversion of Molybdenum (VI) hexafluoride to Molybdenum (V) pentafluoride is an oxidation-reduction reaction. Several reducing agents can be employed for this purpose, each with specific reaction conditions and yields. The most common methods include:

-

Reduction with Molybdenum metal: In this process, MoF6 is reacted with elemental molybdenum powder.

-

Reduction with Phosphorus Trifluoride (PF3): PF3 serves as an effective reducing agent for MoF6.

-

Reduction with Tungsten Hexacarbonyl (W(CO)6): This method utilizes a metal carbonyl to reduce the molybdenum hexafluoride.

A summary of the quantitative data for these synthetic routes is presented in the table below.

Data Presentation

| Reducing Agent | Reaction Equation | Molar Ratio (MoF6:Reducing Agent) | Reaction Temperature (°C) | Pressure | Yield (%) | Reference |

| Molybdenum (Mo) | 5MoF6 + Mo → 6MoF5 | 5 : 1 | 150-200 | Autogenous | High | [1] |